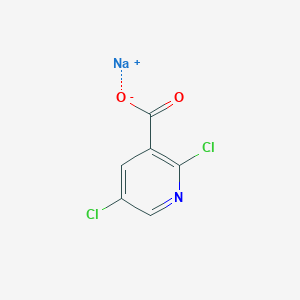

sodium 2,5-dichloropyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,5-dichloropyridine-3-carboxylate typically involves the chlorination of nicotinic acid followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as crystallization and filtration. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 5 on the pyridine ring exhibit distinct reactivity due to electronic and steric factors:

Substitution at Position 2

-

Methoxylation : Reaction with sodium methoxide (NaOMe) in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) selectively replaces the 2-chlorine with a methoxy group. This regioselectivity arises from the electron-withdrawing carboxylate group at position 3, which activates the 2-position for nucleophilic attack .

-

Methylamination : Treatment with methylamine in DMF at 60°C yields methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, though competing substitution at position 6 reduces selectivity .

Substitution at Position 5

-

Thiolation : In non-protic solvents with low dielectric constants (e.g., toluene, ε = 2.4), sodium ethanethiolate selectively replaces the 5-chlorine with an ethylthio group. Solvent polarity inversely correlates with para-selectivity .

Table 1: Key Substitution Reactions

| Reaction Type | Reagent/Conditions | Selectivity (Position) | Yield | Source |

|---|---|---|---|---|

| Methoxylation | NaOMe/THF, 5°C | 2 > 6 | 74–85% | |

| Methylamination | Methylamine/DMF, 60°C | 6 > 2 | 90% | |

| Thiolation | NaSEt/toluene, 60–100°C | 5 > 2 | 82% |

Coupling Reactions

The carboxylate group facilitates amide bond formation and cross-coupling:

Suzuki–Miyaura Cross-Coupling

-

Palladium-catalyzed coupling with arylboronic acids ([Pd(dppb)Cl₂]) selectively functionalizes the 5-chlorine position, producing biaryl derivatives .

Solvent-Dependent Reactivity

Solvent dielectric constant (ε) critically influences substitution pathways:

Table 2: Solvent Effects on Regioselectivity

| Solvent | ε | Dominant Pathway | Product Ratio (2:5) | Source |

|---|---|---|---|---|

| DMF | 36.7 | Position 6 substitution | 28:72 | |

| THF | 7.6 | Position 2 substitution | 85:15 | |

| Toluene | 2.4 | Position 5 substitution | 15:85 |

Electrophilic Activation

The carboxylate group at position 3 enhances electrophilicity at adjacent positions via resonance and inductive effects:

-

Position 2 : Stabilized by conjugation with the carboxylate, making it more susceptible to nucleophilic attack in polar aprotic solvents .

-

Position 5 : Activated in non-polar solvents where steric effects dominate .

Kinetic vs. Thermodynamic Control

-

Low-temperature reactions (e.g., 5°C in THF) favor kinetic products (2-substitution) .

-

High dielectric solvents (e.g., DMF) shift selectivity to 6-substitution due to solvation effects .

Decarboxylation

Under basic conditions (NaOH/DMF), decarboxylation generates 2,5-dichloropyridine as a byproduct, complicating substitution reactions .

Halogen Exchange

Treatment with HBr in acetic acid replaces chlorine at position 5 with bromine, forming 5-bromo-2-chloropyridine-3-carboxylate .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium 2,5-dichloropyridine-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules through various chemical reactions, including:

- Electrophilic Substitution Reactions : The electrophilic nature of the chlorinated positions on the pyridine ring allows for substitution reactions that lead to diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions to form new carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals .

Pharmaceutical Development

In the pharmaceutical industry, this compound is recognized for its potential as an intermediate in the synthesis of biologically active compounds. Some notable applications include:

- Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Drugs : The compound's structure allows for modifications that can lead to anti-inflammatory agents .

Agrochemical Formulations

This compound is also significant in agrochemistry:

- Pesticide Development : It is used as an intermediate in synthesizing various pesticides and herbicides. The chlorinated pyridine derivatives have shown efficacy against a range of agricultural pests .

- Plant Growth Regulators : Compounds derived from this compound have been investigated for their potential as plant growth regulators .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing novel antimicrobial agents using this compound revealed its effectiveness as a precursor. The synthesized compounds demonstrated significant activity against Gram-positive bacteria, highlighting the compound's utility in pharmaceutical applications .

Case Study 2: Development of Pesticides

Research conducted on the application of this compound in pesticide formulation showed promising results. The derivatives exhibited high efficacy against common agricultural pests while maintaining low toxicity to non-target organisms .

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Notable Compounds Derived |

|---|---|---|

| Organic Synthesis | Electrophilic substitution | Various pyridine derivatives |

| Pharmaceutical Development | Antimicrobial and anti-inflammatory agents | Novel antibiotics |

| Agrochemical Formulations | Pesticides and plant growth regulators | Effective herbicides |

Mecanismo De Acción

The mechanism of action of sodium 2,5-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparación Con Compuestos Similares

- Sodium 3,5-dichloronicotinate

- Sodium 4,6-dichloronicotinate

- Sodium 2,4-dichloronicotinate

Comparison: sodium 2,5-dichloropyridine-3-carboxylate is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .

Actividad Biológica

Sodium 2,5-dichloropyridine-3-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities. This article reviews the compound's antimicrobial, anti-inflammatory, and anticancer properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring, with a carboxylate group at the 3 position. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity against a variety of pathogens.

- Tested Pathogens : The compound was evaluated against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

- Findings : It showed significant inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) reported in various studies. For instance, one study indicated that derivatives of pyridine compounds exhibited varying degrees of antimicrobial activity, with this compound being among the more effective agents tested .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 32 | Moderate |

| S. aureus | 16 | Significant |

| B. subtilis | 64 | Moderate |

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory effects. Research indicates that this compound can inhibit key inflammatory mediators.

- Mechanism : It has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory processes.

- Efficacy : In vitro studies demonstrated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

- Cell Lines Tested : The compound was tested on A549 human lung adenocarcinoma cells and other cancer models.

- Results : It exhibited cytotoxic effects, reducing cell viability significantly compared to control groups. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|

| A549 | 15 | 66 |

| HCT116 | 20 | 70 |

Case Studies

- Antimicrobial Efficacy : A study highlighted that this compound was effective against multidrug-resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent in antibiotic resistance scenarios .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain responses, indicating its potential for treating inflammatory diseases .

- Cancer Treatment Approaches : In combination therapy studies with established chemotherapeutics like cisplatin, this compound enhanced the overall anticancer efficacy while reducing side effects in non-cancerous cells .

Propiedades

IUPAC Name |

sodium;2,5-dichloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2.Na/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYLRJJTFPILFG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)[O-])Cl)Cl.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2NNaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.